N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide is a chemical compound with the molecular formula C14H17N3O2 and a molecular weight of 259.3 g/mol This compound is known for its unique structure, which includes a pyridine ring and a cyclohexylidene group
Preparation Methods
The synthesis of N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 3,3-dimethyl-5-oxocyclohexanone under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or cyclohexylidene group are replaced with other groups.
Condensation: It can also undergo condensation reactions with aldehydes or ketones to form new compounds.
Scientific Research Applications
N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide has been explored for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, which can disrupt normal cellular processes .
Comparison with Similar Compounds
N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide can be compared with other similar compounds, such as:
N’-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide: This compound has a similar structure but different substituents on the cyclohexylidene group, which can affect its chemical properties and biological activity.
N’-[(1E)-3,5-dibromo-2,4-dihydroxyphenyl)methylene]nicotinohydrazide:
The uniqueness of N’-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]pyridine-4-carbohydrazide lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2)8-11(7-12(18)9-14)16-17-13(19)10-3-5-15-6-4-10/h3-6H,7-9H2,1-2H3,(H,17,19)/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLOJJVJYQBSDP-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=O)C2=CC=NC=C2)CC(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N\NC(=O)C2=CC=NC=C2)/CC(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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